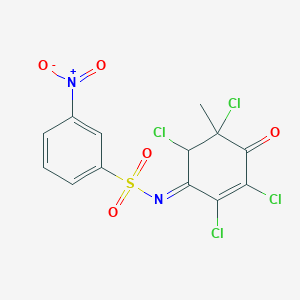

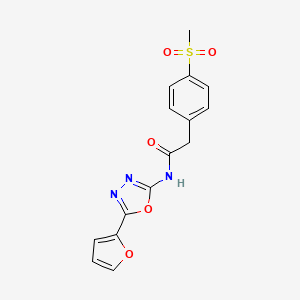

(NE)-3-nitro-N-(2,3,5,6-tetrachloro-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(NE)-3-nitro-N-(2,3,5,6-tetrachloro-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide is a useful research compound. Its molecular formula is C13H8Cl4N2O5S and its molecular weight is 446.08. The purity is usually 95%.

BenchChem offers high-quality (NE)-3-nitro-N-(2,3,5,6-tetrachloro-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (NE)-3-nitro-N-(2,3,5,6-tetrachloro-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Molecular Docking and Bioassay Studies: A study by Al-Hourani et al. (2016) involved the synthesis of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, and its crystal structure determination. This research also included molecular docking studies to understand the interaction of the compound within the active site of the cyclooxygenase-2 enzyme (Al-Hourani et al., 2016).

Chemical Transformations

- Solid-Phase Synthesis Applications: Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides, like the one , as key intermediates in various chemical transformations. These compounds have been utilized in different chemical rearrangements to yield a number of diverse privileged scaffolds (Fülöpová & Soural, 2015).

Pharmaceutical Applications

- Antifungal Activity: Gupta and Halve (2015) synthesized a series of related benzenesulfonamide compounds and evaluated their antifungal activity. These compounds demonstrated potent activity against certain fungi, highlighting the potential pharmaceutical applications of similar benzenesulfonamide derivatives (Gupta & Halve, 2015).

Photodynamic Therapy for Cancer Treatment

- Photosensitizing Properties: Pişkin et al. (2020) synthesized a zinc phthalocyanine derivative substituted with a benzenesulfonamide group similar to the compound . This derivative exhibited good fluorescence properties, high singlet oxygen quantum yield, and is potentially useful as a Type II photosensitizer for treating cancer in photodynamic therapy (Pişkin et al., 2020).

Electronics and Material Science

- Electronic Properties of Transition Metal Complexes: Gole et al. (2021) expanded the coordination chemistry of 4-nitro-N-(quinolin-8-yl)benzenesulfonamide, which shares structural similarities with the compound . This research provides insights into the electronic properties of transition metal complexes containing sulfonamidoquinoline ligands, which could be relevant in material science applications (Gole et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of 3-nitro-N-[(1E)-2,3,5,6-tetrachloro-5-methyl-4-oxocyclohex-2-en-1-ylidene]benzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Mode of Action

3-nitro-N-[(1E)-2,3,5,6-tetrachloro-5-methyl-4-oxocyclohex-2-en-1-ylidene]benzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

By inhibiting the enzyme dihydropteroate synthetase, 3-nitro-N-[(1E)-2,3,5,6-tetrachloro-5-methyl-4-oxocyclohex-2-en-1-ylidene]benzene-1-sulfonamide disrupts the folic acid synthesis pathway . This leads to a deficiency of folic acid in the bacteria, which is essential for the synthesis of nucleic acids and the metabolism of amino acids. As a result, the bacteria cannot grow or reproduce effectively .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the action of 3-nitro-N-[(1E)-2,3,5,6-tetrachloro-5-methyl-4-oxocyclohex-2-en-1-ylidene]benzene-1-sulfonamide is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, the bacteria are unable to synthesize necessary components for their growth and reproduction, leading to their eventual death .

Action Environment

The action of 3-nitro-N-[(1E)-2,3,5,6-tetrachloro-5-methyl-4-oxocyclohex-2-en-1-ylidene]benzene-1-sulfonamide can be influenced by environmental factors. For example, the presence of PABA in the environment can reduce the effectiveness of the compound, as it competes for the same binding site on the enzyme . Additionally, the pH of the environment can also affect the ionization state of the compound, potentially affecting its absorption and distribution .

Propiedades

IUPAC Name |

(NE)-3-nitro-N-(2,3,5,6-tetrachloro-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4N2O5S/c1-13(17)11(16)10(8(14)9(15)12(13)20)18-25(23,24)7-4-2-3-6(5-7)19(21)22/h2-5,11H,1H3/b18-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPIEQQDLDNKQQ-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=C(C1=O)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(/C(=N\S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])/C(=C(C1=O)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2610761.png)

![5-(3-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2610769.png)

![N'-cyclohexyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2610770.png)

![3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2610774.png)

![4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B2610775.png)

![N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B2610777.png)

![2-Chloro-N-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-3-yl)methyl]propanamide](/img/structure/B2610778.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2610782.png)

![N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2610783.png)